molecular formula C17H15N3OS B2588839 (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 873857-02-4

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2588839
CAS No.: 873857-02-4
M. Wt: 309.39
InChI Key: CJWBGSPTGFEUTI-UHFFFAOYSA-N
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Description

The compound (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule featuring a benzo[d]thiazole ring, a pyridine ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Pyridine Ring Introduction: The pyridine ring is often introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a suitable boronic acid and a halogenated pyridine derivative.

    Pyrrolidine Attachment: The pyrrolidine moiety is typically introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a suitable electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives under hydrogenation conditions.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the pyridine and benzo[d]thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated derivatives and nucleophiles such as amines or alkoxides are frequently used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted benzo[d]thiazole and pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as a bioactive molecule. It is being investigated for its antimicrobial, antifungal, and antiviral properties. The presence of the benzo[d]thiazole ring is particularly significant due to its known biological activities .

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It has been studied for its anticancer properties, with research focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation .

Industry

Industrially, the compound is used in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The benzo[d]thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves the inhibition of enzyme activity or the blocking of receptor sites, leading to therapeutic effects such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole Derivatives: Compounds such as 2-aminobenzothiazole and benzothiazole-2-carboxylic acid share structural similarities and exhibit similar biological activities.

    Pyridine Derivatives: Compounds like 3-pyridylmethanone and 2-pyridylmethanone are structurally related and are used in similar applications.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid and N-methylpyrrolidine are comparable in structure and function.

Uniqueness

What sets (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone apart is its combined structural features, which confer unique chemical and biological properties. The integration of benzo[d]thiazole, pyridine, and pyrrolidine moieties in a single molecule allows for diverse interactions with biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-17(20-10-3-4-11-20)12-6-5-9-18-15(12)16-19-13-7-1-2-8-14(13)22-16/h1-2,5-9H,3-4,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWBGSPTGFEUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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